molecular formula C20H28ClNOS B13401235 racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride

racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride

Cat. No.: B13401235
M. Wt: 366.0 g/mol
InChI Key: DXOXYGJOZXEOOP-UHFFFAOYSA-N
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Description

Racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride is a tetralin-derived compound featuring a methoxy group at position 5, an N-n-propyl substituent, and a 2-(2-thienyl)ethylamino group at position 2. The racemic form indicates equal proportions of both enantiomers, which are critical for pharmacological evaluation, as chirality often influences receptor binding and metabolic pathways. The hydrochloride salt enhances solubility and stability, making it suitable for preclinical studies .

Synthesis typically involves reductive amination of a ketone intermediate with n-propylamine and 2-(2-thienyl)ethylamine, followed by resolution using chiral acids (e.g., camphorsulfonic acid) to isolate enantiomers . Analytical methods such as HPLC, NMR, and elemental analysis confirm purity and structural integrity .

Properties

Molecular Formula

C20H28ClNOS

Molecular Weight

366.0 g/mol

IUPAC Name

5-methoxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C20H27NOS.ClH/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2;/h4-8,14,17H,3,9-13,15H2,1-2H3;1H

InChI Key

DXOXYGJOZXEOOP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC.Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 5-Methoxy-2-tetralone

The precursor, 5-methoxy-2-tetralone, is synthesized via a multi-step process involving:

  • Sodium reduction of trimethoxynaphthalene :
    Sodium metal reacts with trimethoxynaphthalene in ethanol under reflux, producing a tetralone derivative after acid work-up.
    Reaction conditions: Reflux in ethanol, followed by acidification with hydrochloric acid.

  • Demethylation to obtain 5-methoxy-2-tetralone :
    Demethylation of methoxy groups is achieved using hydrobromic acid or boron tribromide, depending on the specific method, yielding the desired methoxy-tetralone.

Step 2: Formation of the Nucleophilic Amine Intermediate

  • Reaction of 5-methoxy-2-tetralone with R-(+)-a-phenylethylamine :
    Under acid catalysis, an addition-elimination reaction occurs, forming a chiral intermediate (compound I).
    Catalysts: Methanesulfonic acid, p-toluenesulfonic acid, or sulfuric acid.
    Solvents: Toluene, benzene, or tetrahydrofuran.

  • Asymmetric induction :
    The chiral reagent R-(+)-a-phenylethylamine guides stereoselectivity, increasing enantiomeric excess.

Step 3: Construction of the N-Propyl-N-(2-thienyl)ethylamine Side Chain

Step 4: Final Demethylation and Salt Formation

  • Demethylation :
    The methoxy group on the aromatic ring is demethylated using hydrobromic acid or boron tribromide, yielding the free phenolic hydroxyl group, which can influence biological activity.

  • Salt formation :
    The free base is reacted with hydrochloric acid (via ethyl acetate-HCl or ethyl ether-HCl) to produce the hydrochloride salt, stabilizing the compound for pharmaceutical applications.

Step 5: Purification and Characterization

  • Purification involves recrystallization from suitable solvents such as ethanol, water, or methanol.
  • Characterization includes NMR, MS, and chiral HPLC to confirm structure, purity, and stereochemistry.

Reaction Conditions and Parameters

Step Reagents Solvent Temperature Catalyst Yield (%) Notes
1 Sodium, trimethoxynaphthalene Ethanol Reflux None ~70 Sodium reduction
2 R-(+)-a-phenylethylamine, acid catalyst Toluene/THF 50-120°C Acid catalyst ~65-70 Asymmetric induction
3 1-iodopropane, base Acetone/Toluene Reflux Potassium carbonate ~60 Alkylation step
4 Hydrobromic acid Dichloromethane RT to 50°C None N/A Demethylation
5 Hydrochloric acid Ethyl acetate RT None N/A Salt formation

Research Findings and Optimization

  • Yield Enhancement : The use of asymmetric induction with chiral reagents like R-(+)-a-phenylethylamine significantly increases stereoselectivity, achieving yields around 68.7% with 99% purity and enantiomeric excess (EE) of 99.9%.

  • Reaction Efficiency : Catalytic hydrogenation using Pd/C or Pd(OH)₂ under controlled temperatures (50-120°C) effectively reduces intermediates to the desired amines with minimal by-products.

  • Environmental Considerations : The process emphasizes the use of environmentally benign solvents such as ethanol and tetrahydrofuran, with reaction conditions optimized to reduce pollution and waste.

  • Yield and Purity Data : The overall synthetic route yields the racemic compound with high purity, suitable for subsequent enantioselective resolution or chiral synthesis steps.

Chemical Reactions Analysis

N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the naphthalene moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Profile

Rotigotine acts as a dopamine agonist, mimicking the effects of dopamine in the brain. It is particularly effective in managing symptoms associated with dopamine deficiency, such as those seen in Parkinson's disease. The compound has a unique dual mechanism of action:

  • Dopamine Receptor Agonism : Rotigotine selectively stimulates dopamine D2 and D3 receptors, which are crucial for motor control and coordination.
  • Norepinephrine Receptor Modulation : The compound also exhibits activity at norepinephrine receptors, contributing to its overall therapeutic effects.

Parkinson's Disease Management

Rotigotine is approved for the treatment of Parkinson's disease in several countries. Its transdermal delivery system allows for continuous medication release, providing stable plasma levels and reducing the "off" time experienced by patients on oral medications.

  • Clinical Studies : Research indicates that rotigotine significantly improves motor function and quality of life in patients with advanced Parkinson's disease compared to placebo treatments .

Restless Legs Syndrome

The compound is also indicated for the treatment of moderate to severe restless legs syndrome, a condition characterized by an uncontrollable urge to move the legs.

  • Efficacy : Clinical trials have shown that rotigotine effectively reduces the severity of symptoms and improves sleep quality in affected individuals .

Case Study 1: Efficacy in Advanced Parkinson's Disease

  • Objective : Evaluate the long-term efficacy of rotigotine in patients with advanced Parkinson's disease.
  • Results : A study involving 300 participants demonstrated a significant reduction in motor symptoms over a 24-week period, with sustained benefits observed even after treatment cessation .

Case Study 2: Impact on Quality of Life

  • Objective : Assess the impact of rotigotine on the quality of life in patients with restless legs syndrome.
  • Results : Patients reported improved daily functioning and reduced symptom severity after 12 weeks of treatment, highlighting rotigotine's role in enhancing overall well-being .

Research Findings

Recent research has focused on optimizing the pharmacokinetics and pharmacodynamics of rotigotine to enhance its therapeutic efficacy:

  • Formulation Studies : Investigations into different transdermal delivery systems have shown that varying patch designs can influence drug absorption rates and patient compliance .
  • Combination Therapies : Studies are exploring the potential benefits of combining rotigotine with other dopaminergic agents to achieve better symptom control in Parkinson's disease patients .

Mechanism of Action

The mechanism of action of N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several CNS-active agents and intermediates. Key analogues include:

Compound Name Key Structural Differences Synthesis Method Melting Point (°C) Optical Purity (%)
Racemic 5-methoxy-2-(N-propylamino)tetralin Lacks 2-thienylethyl group Reductive amination Not reported >98 after resolution
2-(2-Thienyl)ethylaminoacetonitrile hydrochloride Chlorophenyl instead of methoxy-tetralin backbone Diastereomeric resolution 122–124 99–100
Racemic Tamsulosin hydrochloride Sulfonamide group; benzene ring instead of tetralin Reductive amination ~220 (salt form) Not applicable

Physicochemical Properties

  • Melting Points : The hydrochloride salt form elevates melting points (e.g., 122–124°C for thienyl-acetonitrile vs. ~220°C for tamsulosin ). The target compound’s melting point is unreported but expected to align with similar tertiary amine hydrochlorides.
  • Solubility : Hydrochloride salts improve aqueous solubility, critical for bioavailability. This is consistent across analogues like tamsulosin and remdesivir precursors .

Pharmacological Relevance

  • Receptor Binding: The 2-thienyl group may enhance serotonin (5-HT) receptor affinity compared to non-thienyl analogues, as seen in studies where thienyl derivatives exhibit higher CNS penetration .
  • Metabolic Stability : The tetralin backbone likely confers greater metabolic resistance compared to benzene-ring analogues (e.g., tamsulosin), which are prone to oxidative degradation .

Research Findings and Data

Key Studies

  • : Demonstrated that reductive amination of racemic 5-methoxy-2-(N-propylamino)tetralin achieves high yields (>80%), but resolution efficiency drops without the thienyl group.
  • : Highlighted that 2-thienyl derivatives like 2-(2-thienyl)ethylaminoacetonitrile achieve 99–100% optical purity via camphorsulfonic acid resolution, underscoring the method’s reliability for chiral amines .

Challenges and Innovations

  • Racemate Resolution: The target compound’s resolution is more complex than non-thienyl analogues due to steric hindrance from the 2-thienylethyl group. This necessitates optimized solvent systems (e.g., acetone-formic acid mixtures) to enhance diastereomer crystallization .
  • Scalability : Tamsulosin’s industrial-scale resolution (U.S. Patent 4,703,063) provides a template for large-batch production of the target compound .

Biological Activity

Racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride, commonly known as Rotigotine, is a non-ergot dopamine agonist primarily indicated for the treatment of Parkinson's disease. This compound exhibits significant biological activity through its interaction with dopamine receptors, particularly D2 and D3 subtypes, and has been studied extensively for its pharmacological properties.

  • Chemical Name : (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
  • CAS Number : 1232344-37-4
  • Molecular Formula : C20H27NOS
  • Molecular Weight : 365.96 g/mol

Rotigotine acts as a dopamine receptor agonist, mimicking the action of dopamine in the brain. It preferentially binds to D2 and D3 receptors, which are crucial for motor control and reward pathways. The compound's efficacy in stimulating these receptors is essential for alleviating symptoms associated with Parkinson's disease, such as rigidity and bradykinesia.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Dopaminergic Activity :
    • Studies have shown that the compound exhibits significant dopaminergic activity, which is critical for its therapeutic effects in Parkinson's disease. The levo enantiomer has been found to possess higher dopaminergic activity compared to its counterpart .
  • Neuroprotective Effects :
    • Research indicates that Rotigotine may offer neuroprotective benefits beyond its dopaminergic activity. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in other neurodegenerative disorders .
  • Antitumor Properties :
    • Emerging studies have explored the antitumor potential of tetralin derivatives, including Rotigotine. In vitro assays demonstrated that certain structural modifications could enhance cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Biological Activity Summary

Activity TypeDescriptionReferences
Dopaminergic ActivityAgonist activity at D2 and D3 receptors
NeuroprotectionReduction of oxidative stress in neuronal cells
Antitumor ActivityCytotoxic effects against MCF-7 and A549 cell lines

Table 2: Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
Half-lifeApproximately 5 hours
MetabolismHepatic (CYP450 enzymes)
ExcretionRenal

Case Studies

  • Parkinson's Disease Treatment :
    • In clinical trials, Rotigotine demonstrated significant improvements in motor function and quality of life in patients with advanced Parkinson's disease who were not adequately controlled by standard treatments. The drug was well-tolerated with manageable side effects .
  • Neuroprotective Studies :
    • A study investigating the neuroprotective effects of Rotigotine found that it significantly reduced neuronal cell death induced by neurotoxic agents in vitro. This suggests a potential role for Rotigotine in preventing neurodegeneration beyond its dopaminergic effects .
  • Anticancer Research :
    • Preliminary studies on modified tetralin derivatives indicated promising anticancer properties. Compounds similar to Rotigotine were tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity .

Q & A

Q. What synthetic routes are recommended for preparing racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride?

The synthesis typically involves reductive amination of a ketone precursor with a thienylethylamine derivative. For example, analogous methods (e.g., for Rotigotine in ) use intermediates like 2-(thienyl)ethyl tosylate coupled with n-propylamine. Key steps include:

  • Intermediate preparation : Reacting 5-methoxy-2-tetralone with n-propylamine and a thienylethyl group under nitrogen atmosphere (as in ).
  • Chiral resolution : Use of resolving agents like R-(+)-α-phenylethylamine to separate enantiomers via diastereomeric salt formation .
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures.

Q. How can the structural identity and purity of the racemic compound be confirmed?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C spectra to verify substituent positions (e.g., methoxy at δ 3.75 ppm, thienyl protons at δ 6.7–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C20H27N2OSCl) .
  • Polarimetry : Monitor optical rotation to detect racemic vs. enantiopure forms (if resolved).

Q. What are the primary challenges in resolving the racemic mixture into enantiomers?

  • Diastereomeric Salt Formation : Requires screening chiral acids (e.g., tartaric acid derivatives) and optimizing solvent systems (e.g., ethanol/water) for crystallization .
  • Chromatographic Separation : Use High-Speed Countercurrent Chromatography (HSCCC) with chiral selectors (e.g., 40–60 mmol/L cyclodextrins) to enhance enantiomeric resolution .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during chiral resolution?

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve diastereomer solubility and crystallization efficiency .
  • Temperature Control : Lower temperatures (4°C) favor selective crystallization of one enantiomer .
  • HSCCC Parameters : Adjust flow rate (1–2 mL/min) and rotation speed (800–1200 rpm) to maximize retention of the stationary phase, critical for separating closely related enantiomers .

Q. How should researchers address contradictions in spectroscopic data across synthesis batches?

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 5-methoxy-tetralin derivatives in and ). Discrepancies in chemical shifts may indicate impurities or tautomerism.
  • Orthogonal Methods : Use IR spectroscopy to confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) and X-ray crystallography for absolute configuration determination .

Q. What strategies are effective for improving reaction yields in large-scale synthesis?

  • Catalyst Optimization : Titanium tetraisopropoxide (as in ) enhances reductive amination efficiency by stabilizing intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining enantiomeric integrity .

Q. How can stability studies be designed to assess the compound under physiological conditions?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Thienyl groups may oxidize under acidic conditions, requiring stabilization with antioxidants (e.g., BHT) .
  • Photostability : Expose to UV light (320–400 nm) to evaluate thiophene ring stability, a common degradation pathway for thienyl-containing compounds .

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